(4-Methoxy-2,5-dimethylphenyl)acetic acid (4-Methoxy-2,5-dimethylphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 104216-78-6
VCID: VC7809876
InChI: InChI=1S/C11H14O3/c1-7-5-10(14-3)8(2)4-9(7)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13)
SMILES: CC1=CC(=C(C=C1OC)C)CC(=O)O
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

(4-Methoxy-2,5-dimethylphenyl)acetic acid

CAS No.: 104216-78-6

Cat. No.: VC7809876

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

(4-Methoxy-2,5-dimethylphenyl)acetic acid - 104216-78-6

Specification

CAS No. 104216-78-6
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 2-(4-methoxy-2,5-dimethylphenyl)acetic acid
Standard InChI InChI=1S/C11H14O3/c1-7-5-10(14-3)8(2)4-9(7)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Standard InChI Key BZYRUMRNNRVIAW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1OC)C)CC(=O)O
Canonical SMILES CC1=CC(=C(C=C1OC)C)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is systematically named (4-methoxy-2,5-dimethylphenyl)acetic acid, reflecting its substituted phenylacetic acid backbone. Its IUPAC name is derived from the acetic acid moiety (CH2COOH\text{CH}_2\text{COOH}) attached to a phenyl ring bearing methoxy (OCH3\text{OCH}_3) and methyl (CH3\text{CH}_3) groups at the 4th, 2nd, and 5th positions, respectively . The molecular formula C11H14O3\text{C}_{11}\text{H}_{14}\text{O}_3 corresponds to a molecular weight of 194.23 g/mol, as confirmed by analytical data .

Table 1: Key Identifiers of (4-Methoxy-2,5-dimethylphenyl)acetic Acid

PropertyValueSource
CAS Number104216-78-6
Molecular FormulaC11H14O3\text{C}_{11}\text{H}_{14}\text{O}_3
Molecular Weight194.23 g/mol
IUPAC Name(4-Methoxy-2,5-dimethylphenyl)acetic acid

Structural Analysis

The phenyl ring’s substitution pattern significantly influences the compound’s electronic and steric properties. The methoxy group at position 4 is an electron-donating substituent, enhancing the ring’s electron density, while the methyl groups at positions 2 and 5 introduce steric hindrance. This combination may affect reactivity in synthetic applications, such as electrophilic substitution or coupling reactions .

Synthesis and Manufacturing Considerations

Industrial Production Insights

The project brief from M/s. OC Specialities Pvt. Ltd. highlights manufacturing protocols for fine chemical intermediates, emphasizing controlled reaction conditions (e.g., reflux temperatures, pH adjustments) and purification techniques such as distillation . These practices are likely applicable to the synthesis of (4-methoxy-2,5-dimethylphenyl)acetic acid, ensuring high purity and yield.

Physical and Chemical Properties

Table 2: Estimated Physical Properties

PropertyEstimated ValueBasis of Estimation
Density~1.1 g/cm³Analogous compounds
Melting Point130–135°CStructural modifications
Boiling Point~295°C (at 760 mmHg)Similar molecular weight

Solubility and Reactivity

The compound’s solubility is likely influenced by its polar carboxylic acid group and hydrophobic aryl rings. It is expected to be soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) and partially soluble in water, depending on pH. The acetic acid moiety confers acidity, with a predicted pKa\text{p}K_a near 4.5–5.0, typical for arylacetic acids .

Applications and Research Significance

Pharmaceutical Research

Arylacetic acids are pivotal in non-steroidal anti-inflammatory drug (NSAID) development, as seen in drugs like diclofenac and indomethacin. While no direct therapeutic studies for this compound are documented, its structural similarity to NSAID precursors suggests potential anti-inflammatory or analgesic properties . Further pharmacological profiling is warranted.

Chemical Synthesis

The compound’s functional groups make it a versatile intermediate for:

  • Peptide coupling: The carboxylic acid group can form amide bonds with amines.

  • Heterocyclic chemistry: Serving as a substrate for synthesizing benzofurans or indoles via cyclization reactions .

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